2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, commonly referred to as a derivative of cinnamic acid, is a chemical compound characterized by its unique structural features. Its molecular formula is and it has a molecular weight of approximately 236.23 g/mol. The compound features a propenoic acid backbone with a 3-fluoro-4-hydroxyphenyl group attached, which contributes to its distinct properties and potential applications in various fields, including pharmaceuticals and materials science .
There is limited information publicly available on the specific scientific research applications of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-.
Based on the structure of the molecule, some potential areas for scientific research include:
Scientific databases like PubChem [] can provide additional information on the compound, including its structure, properties, and related chemical entities. However, these resources may not contain specific details on its use in scientific research.
For more in-depth information, searching scientific literature databases like ScienceDirect [] or Scopus [] using the compound's name or CAS number (68826965) might yield research articles or patents that describe its applications.
The reactivity of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester can be attributed to the presence of the double bond in the propenoic acid moiety. It can undergo typical reactions associated with alkenes and esters:
Research indicates that compounds structurally related to 2-Propenoic acid derivatives exhibit various biological activities. For instance, certain derivatives have shown potential as inhibitors of estrogen receptors, suggesting applications in breast cancer therapeutics. The presence of the hydroxy and fluoro substituents may enhance the binding affinity to biological targets . Additionally, studies have suggested that similar compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Synthesis of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester can be achieved through several methods:
The compound has potential applications in:
Interaction studies involving 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester have primarily focused on its biological interactions. Notably, it has been evaluated for its binding affinity to estrogen receptors using molecular docking studies. These investigations suggest that the compound may act as an antagonist for estrogen receptor isoforms, which could lead to therapeutic applications in hormone-related cancers . Additionally, studies have indicated low toxicity profiles during preliminary assessments.
Similar compounds include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester | Antioxidant activity | |
| Cinnamic acid | Antimicrobial properties | |
| Ethyl cinnamate | Flavoring agent |
The uniqueness of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester lies in its specific fluorinated structure which may enhance biological activity compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications.